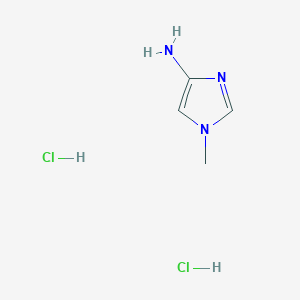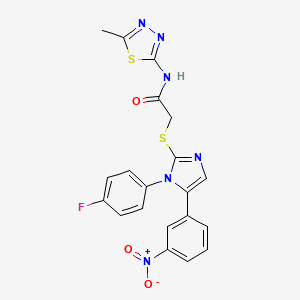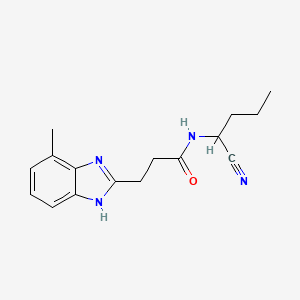![molecular formula C18H16ClF3N2O3S B2590547 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 315240-60-9](/img/structure/B2590547.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide, also known as CTB or CTB-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Ring Halogenations of Polyalkylbenzenes
This study explored the use of halogenating agents for ring halogenations of polyalkylbenzenes, demonstrating the potential of N-halosuccinimide in organic synthesis (Bovonsombat & Mcnelis, 1993).
Photoreaction of 2-halo-N-pyridinylbenzamide
Investigated the photochemical behavior of 2-halo-N-pyridinylbenzamides, revealing insights into intramolecular cyclization mechanisms (Park et al., 2001).
Synthesis of Fluorohymenidin
Demonstrated a microwave-assisted fluorination technique for the synthesis of fluorohymenidin, highlighting the utility of fluorination in creating novel compounds (Troegel & Lindel, 2012).
Pharmacological Characterization
Kappa-Opioid Receptor Antagonism
PF-04455242, a novel kappa-opioid receptor antagonist, was characterized for its selectivity and efficacy, underscoring the compound's potential in treating depression and addiction disorders (Grimwood et al., 2011).
Material Science and Catalysis
Catalytic Applications
Discussed the synthesis and applications of half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives, indicating the importance of such compounds in catalysis for organic reactions (Singh, Singh, & Singh, 2009).
Antimicrobial and Antifungal Activities
Novel N-Phenylbenzamide Derivatives
Synthesized compounds exhibited significant antifungal and insecticidal activities, offering insights into the development of new pesticides (Yu et al., 2021).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-15-8-5-13(18(20,21)22)11-16(15)23-17(25)12-3-6-14(7-4-12)28(26,27)24-9-1-2-10-24/h3-8,11H,1-2,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXROCNAJWCDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2590464.png)

![4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline](/img/structure/B2590468.png)
![(3E)-3-[[2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalen-1-yl]methylidene]-1H-indol-2-one](/img/structure/B2590471.png)
![2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B2590472.png)
![Methyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2590474.png)


![1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2590480.png)



![N-(1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2590485.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2590486.png)